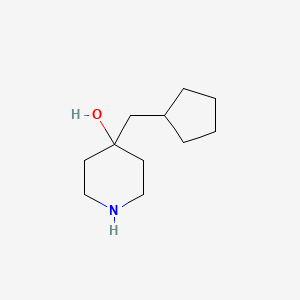

4-(Cyclopentylmethyl)piperidin-4-ol

Description

4-(Cyclopentylmethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group and a cyclopentylmethyl substituent at the 4-position of the piperidine ring. The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence binding affinity, metabolic stability, or solubility compared to simpler analogs .

Properties

IUPAC Name |

4-(cyclopentylmethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11(5-7-12-8-6-11)9-10-3-1-2-4-10/h10,12-13H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSCQKZGJJNBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2(CCNCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)piperidin-4-ol typically involves the reaction of piperidine with cyclopentylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the cyclopentylmethyl halide, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Electrophiles like alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (MeCN).

Major Products Formed

Oxidation: Formation of 4-(Cyclopentylmethyl)piperidin-4-one.

Reduction: Formation of 4-(Cyclopentylmethyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(Cyclopentylmethyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding assays.

Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to compounds with antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. For example, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-ol derivatives are widely studied due to their versatility in medicinal chemistry. Below is a detailed comparison of 4-(Cyclopentylmethyl)piperidin-4-ol with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Aromatic and Halogen-Substituted Derivatives

- 4-(4-Chlorophenyl)piperidin-4-ol Substituents: 4-chlorophenyl group. Applications: Key intermediate in synthesizing haloperidol (antipsychotic) and loperamide (antidiarrheal) .

- 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol Substituents: Fluorinated aromatic ring with an aminomethyl group. Properties: Fluorine increases metabolic stability and bioavailability. The aminomethyl group may facilitate interactions with amine receptors or transporters .

Alkyl-Substituted Derivatives

4-Ethylpiperidin-4-ol

4-(Hydroxymethyl)piperidin-4-ol hydrochloride

Complex and Heterocyclic Derivatives

- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Substituents: Naphthalene and quinoline moieties. Properties: Extended aromatic systems may confer fluorescence or intercalation properties useful in biochemical assays.

4-(Trifluoromethyl)piperidin-4-ol

Sulfur-Containing Derivatives

- 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride

Data Tables

Table 1. Key Physicochemical and Functional Comparisons

Biological Activity

4-(Cyclopentylmethyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a cyclopentylmethyl group attached to a piperidine ring, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The following table summarizes the essential chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | [provide CAS number] |

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Potential Mechanisms:

- Dopamine Receptor Interaction : The piperidine moiety may facilitate binding to dopamine receptors, influencing dopaminergic signaling.

- Serotonin Receptor Modulation : The hydroxyl group can interact with serotonin receptors, potentially affecting mood and anxiety levels.

- Enzyme Inhibition : There is potential for this compound to inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Properties : Initial findings suggest that it may inhibit the proliferation of cancer cells, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Anticancer Screening : In vitro assays were conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound showed IC50 values of approximately 15 µM against MCF-7 cells, indicating potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.